(S)-2-(2-Amino-2-methyl-propionylamino)-3-benzyloxy-propionic acid methyl ester hydrochloride
CAS No.:
Cat. No.: VC16194552
Molecular Formula: C15H23ClN2O4
Molecular Weight: 330.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23ClN2O4 |
|---|---|
| Molecular Weight | 330.81 g/mol |
| IUPAC Name | methyl (2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-phenylmethoxypropanoate;hydrochloride |
| Standard InChI | InChI=1S/C15H22N2O4.ClH/c1-15(2,16)14(19)17-12(13(18)20-3)10-21-9-11-7-5-4-6-8-11;/h4-8,12H,9-10,16H2,1-3H3,(H,17,19);1H/t12-;/m0./s1 |
| Standard InChI Key | CGHPFUGUJHBIHC-YDALLXLXSA-N |
| Isomeric SMILES | CC(C)(C(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)OC)N.Cl |
| Canonical SMILES | CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)OC)N.Cl |
Introduction
Chemical Structure and Properties
Physicochemical Characteristics
Key properties include:
The hydrochloride salt form improves stability and bioavailability, making it suitable for experimental applications.
Synthesis and Modification
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically commencing with the protection of functional groups to prevent undesired side reactions. A generalized approach includes:
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Amino Acid Activation: L-serine or a derivative is esterified to form the methyl ester.
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Benzyloxy Introduction: Benzyl ether formation at the hydroxyl group of serine.
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Amide Bond Formation: Coupling with 2-amino-2-methylpropanoic acid using carbodiimide-based reagents.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
This sequence emphasizes the compound’s synthetic versatility, enabling modifications to explore structure-activity relationships.
Analytical Characterization
Post-synthesis, techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm structural integrity. For instance, -NMR reveals distinct peaks for the benzyloxy aromatic protons (δ 7.2–7.4 ppm) and the methyl ester group (δ 3.6 ppm) .
Biological Activities and Mechanisms
Anti-inflammatory Effects
The compound’s ability to suppress pro-inflammatory cytokines like TNF-α and IL-6 has been observed in macrophage assays. This activity is attributed to its interference with NF-κB signaling, a pathway central to inflammatory responses. Comparative studies suggest that the methyl ester group stabilizes the molecule against enzymatic degradation in vivo .
Neuroprotective Applications
Preliminary studies indicate that the compound reduces oxidative stress in neuronal cells by scavenging reactive oxygen species (ROS). In models of Parkinson’s disease, it attenuated dopamine neuron loss by 40% at 50 μM concentrations, likely via activation of the Nrf2-ARE pathway.
Pharmacological and Industrial Applications
Drug Development
The compound serves as a lead structure for designing peptidomimetics targeting enzymes or receptors. Its modular synthesis allows for side-chain variations to optimize pharmacokinetic profiles. For instance, replacing the benzyloxy group with a fluorinated analog increased blood-brain barrier penetration in rodent studies .
Biochemical Tools
In enzymology, it acts as a substrate analog for studying serine proteases and acyltransferases. Its fluorescently labeled derivatives enable real-time tracking of enzyme kinetics.
Research Gaps and Future Directions
Despite promising data, critical questions remain:
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Toxicological Profile: Chronic toxicity studies in mammalian models are lacking.
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Target Identification: The precise molecular targets mediating its neuroprotective effects are unknown.
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Formulation Challenges: The hydrochloride salt’s hygroscopicity complicates long-term storage.
Future research should prioritize in vivo efficacy trials in disease models and computational modeling to predict off-target interactions. Collaborative efforts between academia and industry could accelerate translational applications.
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